molecular formula C12H18N2 B3211421 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine CAS No. 108833-75-6

2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine

Cat. No.: B3211421
CAS No.: 108833-75-6
M. Wt: 190.28 g/mol
InChI Key: ACWUXVPGZZJBSE-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine is a chemical compound featuring a benzo[c]azepine core fused with an ethylamine side chain, designed for research and development applications. The constrained seven-membered azepine ring system is a structure of high interest in medicinal chemistry, known to be a key pharmacophore in bioactive molecules. While specific studies on this exact compound are limited, research on closely related tetrahydro-benzo[c]azepine derivatives highlights the significant potential of this structural class. These analogs are recognized as privileged scaffolds in drug discovery, particularly in the development of enzyme inhibitors. For instance, novel tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan] derivatives have been identified as potent PARP-1 inhibitors, demonstrating excellent anti-proliferative effects against human cancer cell lines and inducing apoptosis . Furthermore, structural variations in the amine-containing ring of similar fused polycyclic systems have been systematically explored to study their effects on receptor binding affinity and selectivity, underscoring the importance of the rigid benzo-fused ring system for achieving high biological activity . Researchers can utilize 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine as a versatile building block for the synthesis of more complex molecules or as a core structure for developing novel pharmacological tools in areas such as oncology and central nervous system (CNS) diseases. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-7-9-14-8-3-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWUXVPGZZJBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CN(C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one . This process can be carried out under various reaction conditions, including the use of different alkylating agents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in physiological processes. The exact pathways involved will depend on the specific biological activity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Differences Molecular Formula Key Properties/Applications
2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine (Target Compound) Benzo[c]azepine core, ethanamine side chain C₁₂H₁₆N₂ Precursor for σ1/σ2 receptor ligands; modulates receptor affinity and selectivity .
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydroquinoline core instead of benzoazepine C₁₁H₁₆N₂ Less rigid structure; potential CNS activity but lower σ receptor binding .
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-76-0) Benzo[b]azepine core, ketone group at position 2, amino substitution at position 8 C₁₁H₁₄N₂O Higher polarity due to ketone; used in peptide mimetics (similarity score: 0.81) .
4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5) Benzo[d]azepine core, ketone group at position 2 C₁₀H₁₁NO Reduced basicity compared to ethanamine derivatives; intermediate in antipsychotic synthesis .
4-(7,8-Dimethoxy-4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)butan-1-amine Methoxy substitutions at positions 7 and 8, extended butyl chain C₁₇H₂₆N₂O₂ Enhanced σ1 receptor selectivity (>100-fold vs σ2) due to methoxy groups .

Key Findings from Comparative Studies

Ring Position and Receptor Binding: The benzo[c]azepine core (target compound) exhibits higher σ1 receptor affinity compared to benzo[b] or benzo[d] analogues. This is attributed to the spatial orientation of the aromatic system, which better accommodates the receptor’s hydrophobic pocket . Substitution at position 8 (e.g., amino or methoxy groups) significantly alters selectivity. For example, methoxy groups in 4-(7,8-dimethoxy-...) increase σ1 binding by stabilizing π-π interactions .

Functional Group Impact: Ethanamine side chains (target compound) improve water solubility and bioavailability compared to ketone-containing analogues (e.g., CAS 15987-50-5) . Ketone groups (e.g., in 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) introduce polarity, making these compounds suitable for hydrophilic drug formulations but reducing blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound is synthesized via reductive amination of benzazepine precursors, whereas methoxy-substituted derivatives require additional alkylation steps (e.g., using N-(4-bromobutyl)-phthalimide) .

Notes

  • For instance, minor structural changes (e.g., benzo[c] vs. benzo[b]) drastically alter receptor interactions .
  • Safety and Handling : Benzoazepine derivatives often require inert storage conditions (e.g., dry, dark, room temperature) due to sensitivity to moisture and light .

Biological Activity

2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine, also known by its CAS number 108833-75-6, is a compound belonging to the benzazepine class. This class is recognized for its diverse biological activities, particularly in the central nervous system (CNS). The compound's unique structure makes it a subject of interest in medicinal chemistry and pharmacology, with potential implications in therapeutic applications.

PropertyValue
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
IUPAC Name2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanamine
InChIInChI=1S/C12H18N2/c13-7-9-14-8-3-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2

The biological activity of 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine is primarily attributed to its interaction with various molecular targets within the body. These targets may include neurotransmitter receptors and enzymes that are crucial for physiological processes. The specific pathways and mechanisms are still under investigation but suggest potential roles in modulating CNS activities.

Pharmacological Effects

Research indicates that compounds within the benzazepine class exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that derivatives of benzazepines can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
  • Anxiolytic Properties : Similar to benzodiazepines, certain benzazepine derivatives may exhibit anxiolytic effects by modulating GABAergic transmission.

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of benzazepines to identify key structural features that enhance biological activity. For instance:

  • Substituent Effects : Variations in substituents on the benzazepine ring can significantly alter receptor affinity and selectivity.
  • Stereochemistry : The chirality of compounds can influence their pharmacodynamics and pharmacokinetics.

Study 1: Anticancer Activity

A recent study investigated the anticancer potential of related compounds to 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine. The findings indicated that certain derivatives could inhibit cell proliferation in lung cancer cell lines (A549), with IC50 values indicating effective dose ranges:

CompoundIC50 (µM)Selectivity Index (SI)
Compound 11b1.9515.38

This study highlighted the potential of these compounds as PARP inhibitors, suggesting a mechanism involving apoptosis induction and reduced biosynthesis of poly (ADP-ribose) .

Study 2: CNS Effects

Another research effort focused on the CNS effects of benzazepine derivatives. The study utilized radioligand binding assays to evaluate affinity at GABA receptors. Results showed that certain modifications led to increased binding affinity compared to standard benzodiazepines:

CompoundBinding Affinity (nM)
Benzazepine A50
Benzazepine B30

These findings suggest that structural modifications can enhance therapeutic efficacy while potentially reducing side effects associated with traditional benzodiazepines .

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Answer : Due to structural similarities to psychoactive phenethylamines (e.g., 2C–C and 2C–I), strict adherence to hazard guidelines is critical. Use PPE (gloves, goggles), conduct work in fume hoods, and follow protocols for cytotoxic compounds (e.g., MTT assay safety measures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine
Reactant of Route 2
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2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine

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